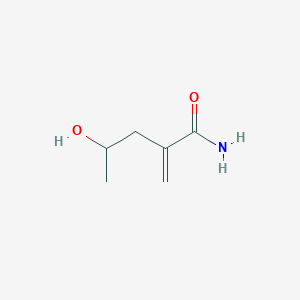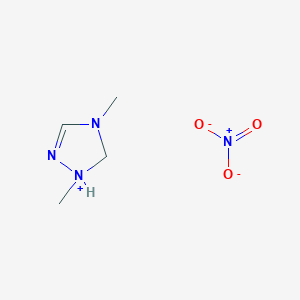![molecular formula C20H28N2O B14223212 (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol CAS No. 627520-98-3](/img/structure/B14223212.png)
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a secondary alcohol group and two amine groups, making it versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-diphenylpropylamine and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The secondary alcohol group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form a primary alcohol or amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways.
Protein Interaction: It can interact with proteins, influencing their function and stability.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]ethanol
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]butan-2-ol
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain and the position of functional groups.
- Reactivity: These structural differences can influence the reactivity and selectivity of the compounds in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol is unique in its specific interactions and effects in biological systems.
Propriétés
Numéro CAS |
627520-98-3 |
|---|---|
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C20H28N2O/c1-17(23)16-22-15-14-21-13-12-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-23H,12-16H2,1H3/t17-/m0/s1 |
Clé InChI |
VEMOSWUNKWFUGA-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES canonique |
CC(CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



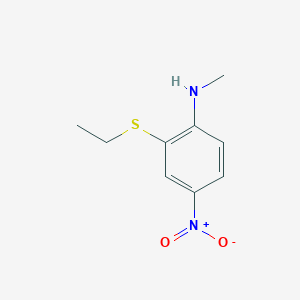
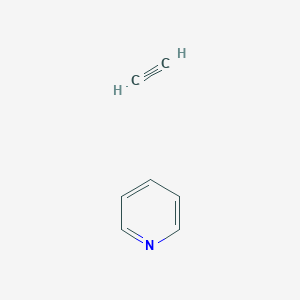
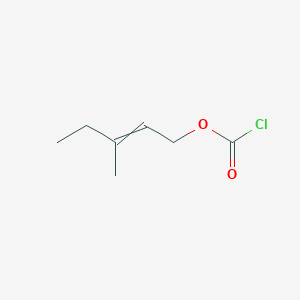

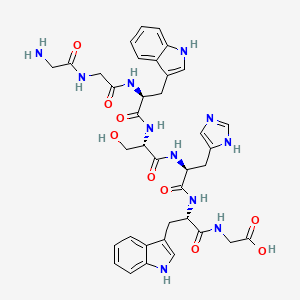
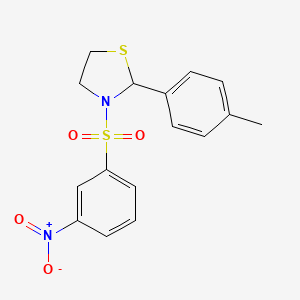
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
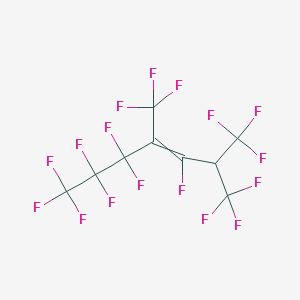
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

